molecular formula C10H6ClFN2OS B4434013 2-chloro-6-fluoro-N-(1,3-thiazol-2-yl)benzamide

2-chloro-6-fluoro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4434013
M. Wt: 256.68 g/mol
InChI Key: PVUWGFGTNJHUBQ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The compound’s biochemical properties are largely determined by its thiazole ring. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been found to have potent effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been found to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-fluorobenzamide with 2-chlorothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2OS/c11-6-2-1-3-7(12)8(6)9(15)14-10-13-4-5-16-10/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUWGFGTNJHUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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